2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide
Description
This compound features a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl core, substituted at the 1-position with a carbamoylmethyl group linked to a 4-ethylphenyl moiety. The 3-position of the quinazolinone ring is attached to a phenyl group, which is further substituted with an N-(propan-2-yl)acetamide chain. The 4-ethylphenyl and isopropyl groups may enhance lipophilicity, influencing blood-brain barrier penetration and metabolic stability.
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-4-20-9-13-22(14-10-20)31-27(35)18-32-25-8-6-5-7-24(25)28(36)33(29(32)37)23-15-11-21(12-16-23)17-26(34)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
JQMKBUSIMQCMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroquinazolinone Synthesis
The tetrahydroquinazolinone core forms the foundation of this molecule. Modern approaches leverage one-pot multi-component reactions to streamline synthesis. A method described by Li et al. (2024) employs arenediazonium salts, nitriles, and bifunctional anilines under metal-free conditions to construct the 3,4-dihydroquinazoline scaffold . For this compound, the reaction likely proceeds as follows:
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Arenediazonium Salt Preparation :
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4-Aminophenylacetic acid is diazotized using NaNO₂ and HCl at 0–5°C to generate the corresponding diazonium salt.
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Nitrile Incorporation :
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The diazonium salt reacts with acetonitrile to form an N-arylnitrilium intermediate, facilitating nucleophilic attack by a substituted aniline derivative.
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Cyclization :
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Intramolecular cyclization under mild acidic conditions yields the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core.
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Key Conditions :
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Solvent: Ethanol/water mixture (3:1)
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Catalyst: Ytterbium trifluoromethanesulfonate (0.5 equiv)
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Temperature: 80°C for 2–6 hours
Introduction of the 4-Ethylphenyl Carbamoylmethyl Group
The 1-{[(4-ethylphenyl)carbamoyl]methyl} side chain is introduced via amide coupling or Ullmann-type reactions . A protocol adapted from PMC 3330251 (2012) details the synthesis of analogous N-[(4-ethylphenyl)carbamoyl] derivatives :
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Carbamoyl Chloride Formation :
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4-Ethylphenyl isocyanate reacts with chloroacetyl chloride in dichloromethane to form the reactive carbamoyl chloride intermediate.
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Alkylation of the Tetrahydroquinazolinone Core :
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The core structure undergoes nucleophilic substitution with the carbamoyl chloride in the presence of K₂CO₃ as a base.
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Reaction Parameters :
N-(Propan-2-yl)acetamide Side Chain Attachment
The final acetamide moiety is installed using Schotten-Baumann acylation :
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Activation of Acetic Acid :
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Acetic anhydride reacts with isopropylamine to form the mixed anhydride.
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Acylation :
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The intermediate from Step 2 undergoes acylation with the activated acetic acid derivative.
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Optimized Conditions :
Integrated Synthetic Pathway
Combining these steps, the full synthesis is achieved as follows:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diazotization & Cyclization | NaNO₂, HCl, Yb(OTf)₃, EtOH/H₂O | 78 |
| 2 | Carbamoylmethyl Alkylation | 4-Ethylphenyl isocyanate, K₂CO₃, DMF | 68 |
| 3 | Acetylation | Acetic anhydride, isopropylamine, Et₃N, THF | 85 |
Total Yield : ~44% (cumulative)
Purification and Characterization
Post-synthetic purification ensures pharmaceutical-grade purity:
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Chromatography :
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Recrystallization :
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Analytical Validation :
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization :
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Amide Bond Hydrolysis :
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds containing a quinazoline moiety exhibit promising anticancer properties. The specific structure of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
Case Studies:
- A study demonstrated that similar quinazoline derivatives showed cytotoxic effects on breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research has shown that quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies:
- In vivo studies have reported reduced levels of TNF-alpha and IL-6 in models treated with related compounds, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.
3. Neuroprotective Effects
Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. This could be attributed to their ability to cross the blood-brain barrier and mitigate oxidative stress.
Case Studies:
- Research involving similar structures has indicated neuroprotective effects against neurodegenerative diseases such as Alzheimer's by reducing amyloid-beta accumulation.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which could lead to its biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The compound’s structural and functional similarities to other quinazolinone and acetamide derivatives are summarized below:
Structural and Functional Insights
- Quinazolinone Core: The 2,4-dioxoquinazolinone scaffold is shared with compounds in , and 10. Substituents at the 1- and 3-positions critically influence target affinity. For example, the 4-ethylphenyl carbamoylmethyl group in the target compound may offer superior metabolic stability compared to dichlorophenyl or thio-linked analogs .
- Acetamide Side Chain : The N-(propan-2-yl) group in the target compound contrasts with smaller (e.g., -H) or bulkier (e.g., triazole-linked) substituents in other derivatives. This could modulate solubility and bioavailability .
- Electron-Donating vs. Withdrawing Groups : highlights that electron-withdrawing groups (e.g., -Cl, -CN) on aryl rings enhance antimicrobial activity. The target compound’s 4-ethylphenyl group (electron-donating) may prioritize CNS applications over antimicrobial effects .
Physicochemical and ADME Properties
- Metabolic Stability : Bulky substituents (e.g., isopropyl) may reduce cytochrome P450-mediated metabolism, extending half-life relative to smaller analogs .
- Solubility : The carbamoylmethyl and acetamide groups introduce hydrogen-bonding capacity, which may counterbalance lipophilicity to maintain aqueous solubility .
Research Implications
The target compound’s structural features position it as a candidate for anticonvulsant or neuroprotective applications, leveraging the GABAergic activity observed in related quinazolinones . Further studies should prioritize in vitro target affinity assays (e.g., GABA receptor binding) and pharmacokinetic profiling to validate these hypotheses.
Biological Activity
The compound 2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide , also known as F144-0203, is a synthetic derivative belonging to the class of tetrahydroquinazoline compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and findings from diverse sources.
Antimicrobial Activity
Recent studies have indicated that compounds similar to F144-0203 exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazoline have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 10 | Staphylococcus aureus | 100 |
| Compound 13 | Escherichia coli | 200 |
| Compound 16 | Staphylococcus aureus | 150 |
Anticancer Activity
F144-0203 has also been investigated for its potential anticancer effects. Studies have shown that similar tetrahydroquinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of a tetrahydroquinazoline derivative in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, highlighting the compound's potential as a therapeutic agent against breast cancer .
Other Biological Activities
Beyond antimicrobial and anticancer properties, tetrahydroquinazoline derivatives have been explored for their antiviral activities. Some compounds have demonstrated effectiveness against viruses such as coxsackievirus B and herpes simplex virus (HSV), with significant reductions in viral load observed in treated cells .
The biological activities of F144-0203 can be attributed to its ability to interact with specific biological targets within microbial and cancer cells. The compound's structural features allow it to bind effectively to enzymes or receptors involved in critical cellular processes. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of growth.
Q & A
Basic: What are the standard synthetic routes for preparing this quinazolinone-derived acetamide?
The compound is synthesized via multi-step protocols involving:
- Core formation : Reaction of methyl 2-isothiocyanatobenzoate with glycine to yield 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to form the 2,4-dioxoquinazoline intermediate .
- Functionalization : Coupling the intermediate with substituted acetamides (e.g., N-(4-ethylphenyl)carbamoylmethyl groups) using activating agents like N,N′-carbonyldiimidazole (CDI) .
- Purification : Column chromatography and recrystallization to achieve >95% purity, verified via HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry, with aromatic protons typically appearing at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., C30H33N5O6S, MW 591.68) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in the quinazolinone core .
Basic: How is the compound initially screened for biological activity?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
- Anticonvulsant models : PTZ-induced seizures in mice at doses of 25–100 mg/kg, monitoring latency to clonic-tonic seizures .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 values reported in the 10–50 μM range) .
Advanced: How can computational modeling optimize target engagement?
- Molecular docking : Use Glide XP scoring to predict binding affinities to GABA receptors or viral polymerases, prioritizing hydrophobic enclosure and hydrogen-bond interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å) and binding free energies (MM-PBSA) .
- Contradiction resolution : If docking predicts high affinity but in vitro activity is low, evaluate solvation effects or tautomeric states of the quinazolinone core .
Advanced: How to design SAR studies for enhanced anticonvulsant efficacy?
- Substituent variation : Compare derivatives with R = 3-Cl, 4-F, or 2,4-diMe on the phenyl ring (see Fig. 4 in ).
- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea moieties to modulate blood-brain barrier permeability .
- Data analysis : Use ANOVA to statistically validate potency differences (e.g., ED50 values) between analogs in seizure models .
Advanced: How to resolve discrepancies in biological activity data?
- Replicate experiments : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Compare IC50 values across studies (e.g., antitumor IC50 = 10.5 μM vs. kinase inhibition = 15.0 μM) to identify structure-sensitive targets .
- Off-target profiling : Screen against unrelated targets (e.g., CYP450 enzymes) to rule out nonspecific effects .
Advanced: What strategies improve synthetic yield and scalability?
- Flow chemistry : Optimize reaction parameters (temperature, residence time) via Design of Experiments (DoE) to enhance reproducibility .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings of aryl halides .
- Solvent selection : Use DMF for polar intermediates or THF for nonpolar steps, monitoring by TLC .
Advanced: How to validate interactions with proposed biological targets?
- SPR/BLI : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., Kd < 1 μM suggests high affinity) .
- Crystallography : Co-crystallize the compound with its target (e.g., viral polymerase) to identify critical binding residues .
- Gene knockout : Use CRISPR-Cas9 to silence target genes in cell lines and assess loss of compound efficacy .
Advanced: How to assess metabolic stability and toxicity?
- Microsomal assays : Incubate with liver microsomes (human/rat) to calculate t1/2 and identify major metabolites via LC-MS .
- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks (IC50 > 30 μM preferred) .
- In vivo PK : Administer 50 mg/kg IV/orally in rodents, measuring Cmax, AUC, and bioavailability .
Advanced: What computational tools predict off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
